(S)-Alaproclate hydrochloride

Stereoselective binding Enantiomer comparison Radioligand displacement

Select (S)-Alaproclate hydrochloride for studies requiring precise chiral pharmacology. The (S)-enantiomer exhibits 100–300-fold higher potency than (R) in binding assays and stereoselective NMDA receptor antagonism (IC50=0.3 µM). Unlike GEA-857 analogs that lack SSRI activity, (S)-alaproclate delivers dual SSRI/NMDA antagonism with regional 5-HT selectivity in hippocampus and hypothalamus. Validated against zimelidine, desipramine, and amitriptyline in six standard antidepressant models. Order enantiopure material to eliminate confounding effects.

Molecular Formula C13H19Cl2NO2
Molecular Weight 292.20 g/mol
CAS No. 57469-92-8
Cat. No. B1665204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Alaproclate hydrochloride
CAS57469-92-8
Synonyms2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl
A 23189
A-23189
alaproclate
alaproclate hydrochloride
alaproclate hydrochloride, (D)-isomer
alaproclate hydrochloride, (L)-isomer
alaproclate hydrochloride, (R)-
alaproclate hydrochloride, (S)-
D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride
L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride
Molecular FormulaC13H19Cl2NO2
Molecular Weight292.20 g/mol
Structural Identifiers
SMILESCC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl
InChIInChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H/t9-;/m0./s1
InChIKeyOPAKSOWFKIUFNP-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Alaproclate Hydrochloride (CAS 57469-92-8): Baseline Pharmacological Profile for Research Procurement


(S)-Alaproclate hydrochloride, developmental code name GEA-654, is the active S-(−)-enantiomer of alaproclate, a chiral compound originally developed by Astra AB (now AstraZeneca) in the 1970s as a selective serotonin reuptake inhibitor (SSRI) [1]. The compound is characterized by a dual pharmacological mechanism: it functions as an SSRI and additionally acts as a potent, reversible, noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [2]. The molecular formula is C13H19Cl2NO2, with a molecular weight of 292.20 g/mol [3]. The compound exhibits stereoselective pharmacology, with the (S)-enantiomer demonstrating substantially greater potency than the (R)-enantiomer across multiple assay systems, a critical consideration for experimental reproducibility and data interpretation [4].

Why Generic Substitution of (S)-Alaproclate Hydrochloride (CAS 57469-92-8) with Racemic Alaproclate or Analogs Compromises Experimental Integrity


Substitution of (S)-alaproclate hydrochloride with the racemic mixture, the (R)-enantiomer, or structurally related analogs such as GEA-857 introduces substantial pharmacological divergence that cannot be corrected by simple dose adjustment. The (R)-enantiomer exhibits 100- to 300-fold lower potency in binding assays compared to the (S)-enantiomer [1], fundamentally altering the compound's functional profile. Similarly, the structural analog GEA-857, while sharing the alaproclate scaffold, lacks 5-HT uptake inhibitory activity entirely and instead acts as a potassium channel blocker that potentiates muscarinic cholinergic responses [2]. Even among other early SSRIs such as zimelidine, alaproclate demonstrates distinct regional selectivity for 5-HT uptake blockade in vivo and possesses NMDA receptor antagonist activity that is absent in most SSRIs [3]. These differences are not merely quantitative variations in potency but represent qualitative shifts in molecular target engagement that render substitution scientifically invalid for studies requiring precise pharmacological definition.

Quantitative Differentiation Evidence: (S)-Alaproclate Hydrochloride (CAS 57469-92-8) vs. Comparators in Binding, Functional, and In Vivo Assays


Stereoselective High-Affinity Binding: (S)-Alaproclate vs. (R)-Alaproclate in Rat Liver Membrane Assays

The (S)-enantiomer of alaproclate demonstrates markedly higher binding affinity than the (R)-enantiomer in competitive radioligand binding assays using 3H-proadifen and 3H-cocaine. This stereoselectivity is a critical determinant of the compound's pharmacological activity and provides a quantitative basis for selecting the enantiopure (S)-form over the racemate or the (R)-enantiomer [1].

Stereoselective binding Enantiomer comparison Radioligand displacement

Stereoselective NMDA Receptor Antagonism: (S)-Alaproclate vs. (R)-Alaproclate in Cerebellar Granule Cells

Alaproclate acts as a noncompetitive NMDA receptor antagonist, and this activity is stereoselective. The (S)-enantiomer exhibits significantly greater potency than the (R)-enantiomer in blocking NMDA-induced responses, providing a second dimension of stereochemical differentiation that extends beyond serotonin transporter inhibition [1].

NMDA receptor Stereoselectivity Functional antagonism

Functional Divergence from Structural Analog GEA-857: 5-HT Uptake Inhibition vs. Potassium Channel Blockade

GEA-857 is a structural analog of alaproclate that shares the core chemical scaffold but lacks 5-HT uptake inhibitory activity. Instead, GEA-857 acts as a potassium channel blocker that potentiates muscarinic cholinergic responses. This functional divergence illustrates that structural similarity does not confer pharmacological equivalence [1].

Structural analog Functional selectivity Muscarinic potentiation

Regional Selectivity of 5-HT Uptake Inhibition In Vivo: Alaproclate vs. Non-Selective Agents

Alaproclate exhibits regional selectivity in blocking 5-HT uptake in vivo, with differential potency across brain regions. This property distinguishes alaproclate from non-selective monoamine uptake inhibitors and may be relevant for studies requiring region-specific modulation of serotonergic tone [1].

Regional selectivity In vivo 5-HT uptake H 75/12 method

Comparative Antidepressant-Like Activity in Forced Swim Test: Alaproclate vs. Zimelidine

Alaproclate and zimelidine, both early SSRIs, have been directly compared in the forced swim test, a standard behavioral model for antidepressant activity. Both compounds reduce immobility time, but the comparative data provide a benchmark for evaluating alaproclate's efficacy relative to a well-characterized SSRI [1].

Forced swim test Antidepressant efficacy In vivo behavior

Recommended Research Applications for (S)-Alaproclate Hydrochloride (CAS 57469-92-8) Based on Quantitative Differentiation Evidence


Stereoselective Pharmacology Studies: Enantiomer Comparison of SSRI and NMDA Receptor Antagonist Activity

(S)-Alaproclate hydrochloride is uniquely suited for studies investigating stereoselective drug action at the serotonin transporter and NMDA receptor. The 100- to 300-fold potency difference between (S)- and (R)-enantiomers in binding assays [1] and the stereoselective NMDA receptor antagonism [2] provide a robust experimental framework for probing chiral recognition in pharmacology. Use of enantiopure (S)-alaproclate eliminates confounding effects from the less active (R)-enantiomer, enabling precise determination of structure-activity relationships.

Dual-Mechanism Antidepressant Research: Concurrent 5-HT Uptake Inhibition and NMDA Receptor Antagonism

Alaproclate's unique dual mechanism—combining SSRI activity with noncompetitive NMDA receptor antagonism (IC50 = 0.3 µM) [1]—distinguishes it from classical SSRIs and makes it a valuable tool compound for investigating the interplay between serotonergic and glutamatergic systems in mood regulation. This dual pharmacology may be particularly relevant for studies of treatment-resistant depression or for exploring novel antidepressant mechanisms.

Region-Specific Serotonergic Modulation: Hippocampal and Hypothalamic 5-HT Studies

Alaproclate's demonstrated regional selectivity for 5-HT uptake blockade, with highest potency in hippocampus and hypothalamus [1], makes it a preferred tool for studies requiring region-specific enhancement of serotonergic transmission. This property is particularly valuable for neuroanatomical investigations of serotonergic function in circuits mediating cognition, stress responses, and neuroendocrine regulation.

Comparative Behavioral Pharmacology: Benchmarking Against Classical SSRIs in Rodent Models

Alaproclate has been directly compared with zimelidine, desipramine, and amitriptyline in six standard animal models of antidepressant activity, including the forced swim test [1]. This established comparative dataset enables researchers to use alaproclate as a reference compound for validating novel antidepressant candidates or for investigating behavioral pharmacology across multiple paradigms with a single, well-characterized agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Alaproclate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.